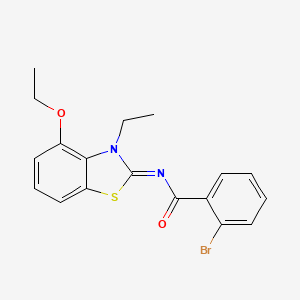
Sodium pyrazine-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
NaPDC can be synthesized through the condensation reaction between pyrazine-2,3-dicarboxylic acid and sodium hydroxide. The reaction is typically carried out under reflux conditions in water or a polar organic solvent. The product is then recrystallized to obtain pure NaPDC.Molecular Structure Analysis
The molecular formula of Sodium pyrazine-2,3-dicarboxylate is C6H2N2Na2O4. The average mass is 166.092 Da and the monoisotopic mass is 166.002548 Da .Chemical Reactions Analysis
NaPDC can act as an efficient catalyst for the epoxidation of olefins and oxidation of alcohols with hydrogen peroxide (H2O2) as the oxidant . In the work of Bouklah et al., an inhibition efficiency of 82% was attainable when diethyl pyrazine-2,3-dicarboxylate was investigated as a corrosion inhibitor for steel in 0.5 M H2SO4 .Scientific Research Applications
Electrodialysis in Pharmaceutical Preparation
Sodium pyrazine-2,3-dicarboxylate is used as an intermediate in the preparation of antitubercular drugs. A notable application is the preparation of pyrazine 2,3-dicarboxylic acid (PDA) through the oxidation of quinoxaline. Electrodialysis, a relatively new technique in the pharmaceutical and food industries, is employed for the separation of salts, acids, and bases from aqueous solutions and is particularly useful in the purification of organic acids, including PDA (Sridhar & Palaniappan, 1989).
Fluorescent and Antimicrobial Properties
This compound forms complexes with various metals, exhibiting unique properties such as fluorescent emission and antimicrobial activity. The synthesis and structural characterization of these complexes have shown their potential in applications like gas storage and antimicrobial treatment (Günay et al., 2013).
Corrosion Inhibition
Pyrazine derivatives, including this compound, have shown effectiveness as corrosion inhibitors for steel, especially in environments like oil fields. Their efficacy in preventing steel corrosion in acidic conditions is substantial, making them valuable in industrial applications (Obot, Umoren, & Ankah, 2019).
X-ray Crystallography and Chemical Analysis
The crystal structure of this compound has been extensively studied through X-ray diffraction methods. These studies provide crucial insights into the molecular structure and bonding properties, which are essential for understanding its applications in various fields, including material science and pharmacology (Takusagawa & Shimada, 1973).
Optoelectronic Material Development
This compound is employed in the synthesis of organic optoelectronic materials. Its derivatives, like dipyrrolopyrazine, show promise in the development of organic materials for optoelectronic applications due to their optical and thermal properties (Meti et al., 2017).
Mechanism of Action
Pharmacokinetics
, it can be inferred that it may have good bioavailability.
Action Environment
The action, efficacy, and stability of NaPDC can be influenced by various environmental factors. For instance, the presence and concentration of specific metal ions in the environment can affect the formation and properties of the coordination complexes. Furthermore, factors such as pH and temperature could potentially influence the compound’s stability and activity .
Properties
IUPAC Name |
disodium;pyrazine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4.2Na/c9-5(10)3-4(6(11)12)8-2-1-7-3;;/h1-2H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRFXGKOGWTEOU-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2Na2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2418057.png)
![3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2418058.png)
![(Z)-4-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2418060.png)
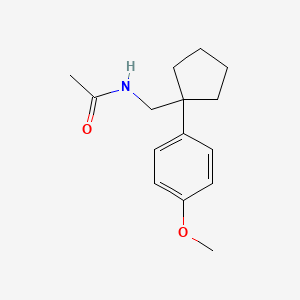
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B2418065.png)
![Ethyl 1-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2418067.png)
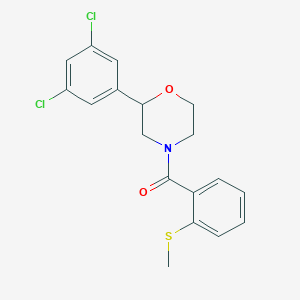
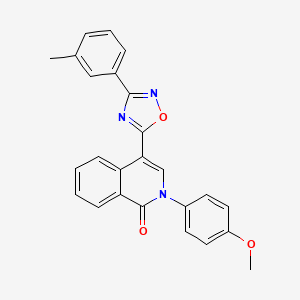
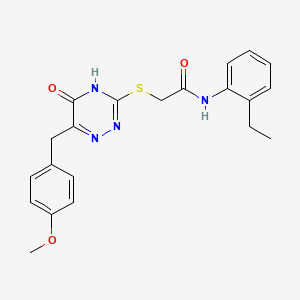
![6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)
![2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2418075.png)

![1-(4-bromophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2418078.png)
